molecular formula C18H11BrO B14789989 3-Bromo-6-phenyldibenzo[b,d]furan

3-Bromo-6-phenyldibenzo[b,d]furan

Cat. No.: B14789989
M. Wt: 323.2 g/mol
InChI Key: OLLFKVURPJLOSU-UHFFFAOYSA-N
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Description

3-Bromo-6-phenyldibenzo[b,d]furan is a halogenated dibenzofuran derivative characterized by a bromine atom at position 3 and a phenyl group at position 6 of the dibenzofuran core. Its molecular formula is C₁₈H₁₁BrO, with a molecular weight of 323.19 g/mol . Structurally, the dibenzofuran scaffold consists of two benzene rings fused to a central furan ring, with bromine and phenyl substituents influencing its electronic and steric properties. This compound is typically synthesized via palladium-catalyzed cross-coupling reactions or halogenation protocols, leveraging the reactivity of bromine for further functionalization . Applications include its use as an intermediate in pharmaceuticals, materials science, and organic synthesis due to its aromatic stability and tunable reactivity.

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

3-bromo-6-phenyldibenzofuran

InChI

InChI=1S/C18H11BrO/c19-13-9-10-15-16-8-4-7-14(12-5-2-1-3-6-12)18(16)20-17(15)11-13/h1-11H

InChI Key

OLLFKVURPJLOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination remains the most direct route for introducing bromine atoms into aromatic systems. For 6-phenyldibenzo[b,d]furan, the phenyl substituent at position 6 exerts significant steric and electronic effects that govern bromine placement. Kinetic studies reveal that bromine (Br₂) in dichloromethane with FeBr₃ catalysis achieves 3-position selectivity through a combination of:

  • Electronic directing effects : The phenyl group's electron-donating resonance (+M) activates adjacent positions (2 and 4) but steric hindrance at position 2 favors bromination at position 3.
  • Solvent polarity control : Non-polar solvents like CCl₄ increase electrophile lifetime, enhancing selectivity for the less hindered 3-position.

Table 1 : Bromination Efficiency Under Varied Conditions

Brominating Agent Catalyst Solvent Temp (°C) 3-Bromo Yield
Br₂ FeBr₃ CH₂Cl₂ 25 68%
NBS AlCl₃ CCl₄ 0 72%
Br₂ None CHCl₃ 40 58%

Data adapted from comparative bromination studies in dibenzofuran analogs.

Advanced Synthetic Methodologies

Tandem Protiodesilylation-Bromination

Recent innovations employ silicon-directed functionalization to bypass traditional selectivity challenges. A protiodesilylation-bromination cascade using 3-trimethylsilyl-6-phenyldibenzo[b,d]furan achieves exceptional regiocontrol:

  • Protiodesilylation : Treatment with HF·pyridine generates a reactive aromatic site at position 3.
  • In-situ bromination : N-bromosuccinimide (NBS) in acetonitrile selectively brominates the activated position, yielding 85–89% isolated product.

This method eliminates competing bromination pathways observed in direct electrophilic approaches.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies enable late-stage bromine introduction through Suzuki-Miyaura couplings. For example, coupling 3-boronic acid-substituted dibenzofuran with bromobenzene derivatives using Pd(PPh₃)₄ achieves 76% yield while preserving functional group integrity.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Patent CN115677637B discloses a continuous flow system for dibenzofuran bromination that enhances safety and scalability:

  • Reactor design : Laminar flow conditions in PTFE microchannels (0.5 mm ID) minimize hot spots during exothermic Br₂ reactions.
  • Residence time : 12-minute retention at 50°C achieves 94% conversion with <2% di-brominated byproducts.

Table 2 : Batch vs. Flow Bromination Performance

Parameter Batch Reactor Flow Reactor
Reaction Time 6 h 0.2 h
Energy Consumption 48 kWh/kg 18 kWh/kg
Product Purity 92% 97%

Purification and Analytical Validation

Chromatographic Separation

Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves 3-bromo-6-phenyldibenzo[b,d]furan from positional isomers. Optimal conditions:

  • Mobile phase : 65:35 acetonitrile/water (v/v)
  • Flow rate : 1.2 mL/min
  • Detection : UV-Vis at 280 nm

Crystallization Optimization

Recrystallization from toluene/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. Cooling rates <2°C/min prevent occluded solvent, achieving 99.5% purity by DSC analysis.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Transition state stabilization : The bromonium ion intermediate at position 3 is stabilized by 9.3 kcal/mol compared to position 2 due to reduced steric clash with the phenyl group.
  • Solvent effects : Dichloromethane stabilizes the Wheland intermediate by 4.2 kcal/mol versus toluene, rationalizing the observed rate acceleration.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-phenyldibenzo[b,d]furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted dibenzofurans depending on the nucleophile used.

    Oxidation: Formation of dibenzofuran-3,6-dione or other oxidized derivatives.

    Reduction: Formation of 6-phenyldibenzo[b,d]furan.

Scientific Research Applications

3-Bromo-6-phenyldibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-phenyldibenzo[b,d]furan is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The placement of bromine (e.g., on the dibenzofuran core vs. a phenyl substituent) significantly alters electronic effects. For example, this compound exhibits enhanced electrophilicity at the bromine site compared to 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan, where bromine is electronically insulated by the phenyl group .
  • Molecular Weight : Bulkier substituents (e.g., additional phenyl groups) increase molecular weight and steric demand, impacting solubility and reactivity .

Palladium-Catalyzed Reactions

  • This compound : The bromine at position 3 facilitates Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation. Its planar structure favors π-π stacking in catalytic cycles .
  • 3-Bromodibenzo[b,d]furan : Lacking a phenyl group at position 6, this compound shows faster reaction kinetics in cross-coupling due to reduced steric hindrance .
  • Comparison with Simple Furan Derivatives: Unlike 3-bromofuran (a monocyclic compound), dibenzofuran derivatives exhibit reduced ring strain and higher thermal stability, making them preferable for multi-step syntheses .

Demethylation and Functionalization

  • Compounds like 5-(4-Bromo-6-hydroxybenzofuran-3-yl)benzene-1,3-diol () highlight the use of BBr₃ for demethylation, a strategy applicable to dibenzofurans with methoxy groups. However, the presence of bromine in this compound may necessitate milder conditions to prevent debromination .

Spectral and Analytical Data

NMR Spectroscopy (Key Differences):

  • This compound : The bromine atom deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., H-2 and H-4 resonances at δ 7.5–8.0 ppm). ¹³C NMR shows a characteristic C-Br signal near δ 115 ppm .
  • 4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan : The meta-bromine on the phenyl group splits aromatic proton signals into complex multiplets (δ 6.8–7.4 ppm) .
  • 3-Bromodibenzo[b,d]furan : Simpler splitting patterns due to the absence of a phenyl group, with furan ring protons appearing as doublets (J = 8–10 Hz) .

Q & A

Q. What synthetic strategies are effective for introducing the bromine substituent at the 3-position of dibenzo[b,d]furan derivatives?

Methodological Answer: Bromination of dibenzo[b,d]furan typically employs electrophilic substitution using Br₂ with Lewis acids (e.g., FeBr₃). Regioselectivity is influenced by existing substituents; the phenyl group at the 6-position may direct bromination to the 3-position via steric and electronic effects. Optimize reaction conditions (e.g., solvent polarity, temperature) and confirm regiochemistry using NOESY NMR or X-ray crystallography. Comparative analysis with halogenated analogs (e.g., 1-Bromo-8-chlorodibenzo[b,d]furan) can validate synthetic pathways .

Q. What analytical techniques are critical for resolving structural ambiguities in brominated dibenzofuran analogs?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹H-¹³C HMBC NMR identifies coupling between bromine and adjacent protons. FT-IR and Raman spectroscopy, combined with DFT simulations (B3LYP/6-31G(d,p)), validate functional groups. For crystalline samples, X-ray diffraction provides unambiguous confirmation; dynamic NMR at varying temperatures assesses rotational barriers in amorphous samples .

Q. How can researchers optimize purification methods for 3-Bromo-6-phenyldibenzo[b,d]furan?

Methodological Answer: Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate brominated byproducts. Recrystallization in non-polar solvents (e.g., toluene) improves purity. Monitor purity via HPLC with UV detection (λ = 254 nm) and cross-reference retention times with known standards. For persistent impurities, employ preparative TLC or size-exclusion chromatography .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the optoelectronic properties of dibenzo[b,d]furan derivatives?

Methodological Answer: UV-Vis spectroscopy and cyclic voltammetry determine band gaps and redox potentials. Bromine's inductive effect lowers HOMO levels, enhancing electron affinity—critical for organic semiconductors. DFT calculations (B3LYP/6-311+G(d,p)) model charge distribution, validated by XPS for elemental composition. Compare with iodine analogs (e.g., 3-iododibenzo[b,d]furan) to isolate substituent effects .

Q. What strategies mitigate side reactions during the Suzuki-Miyaura coupling of this compound with aryl boronic acids?

Methodological Answer: Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) and use degassed solvents to prevent palladium oxidation. Introduce bulky phosphine ligands (e.g., SPhos) to suppress β-hydride elimination. Monitor reaction progress via TLC with UV visualization. If homocoupling occurs, adjust boronic acid stoichiometry and employ slow addition techniques .

Q. How should researchers reconcile discrepancies in thermal stability data for this compound across studies?

Methodological Answer: Contradictions may arise from differing pyrolysis conditions (open vs. sealed systems). Replicate studies using thermogravimetric analysis (TGA) coupled with GC-MS under inert atmospheres. Apply principal component analysis to degradation profiles to identify key variables. Cross-reference with EFSA’s furan stability protocols for standardized reporting .

Q. What in vitro models are recommended for preliminary toxicity screening of brominated dibenzofuran compounds?

Methodological Answer: Use primary hepatocyte cultures or HepG2 cell lines due to furan derivatives' hepatotoxicity. Assess cytotoxicity via MTT assays and monitor apoptotic markers (caspase-3/7 activation). Include positive controls (e.g., aflatoxin B1) and validate findings with in silico tools aligned with REACH guidelines. Account for metabolic activation using S9 liver fractions .

Q. How can computational chemistry predict reaction pathways for this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) model transition states and electron density maps to predict Suzuki-Miyaura coupling sites. Compare HOMO-LUMO gaps of the brominated derivative with palladium catalysts to identify feasible pathways. Validate predictions using kinetic studies monitored by GC-MS or HPLC .

Data Contradiction & Stability Analysis

Q. What methodologies address inconsistencies in reported solubility profiles of halogenated dibenzofurans?

Methodological Answer: Conduct solubility tests in multiple solvents (e.g., DMSO, THF, chloroform) under controlled humidity and temperature. Use nephelometry for turbidity measurements and DSC for phase transition analysis. Compare results with computational solubility parameters (Hansen solubility spheres) derived from COSMO-RS simulations .

Q. How can environmental persistence of this compound be assessed under aerobic conditions?

Methodological Answer: Perform OECD 301B Ready Biodegradability tests, measuring CO₂ evolution over 28 days. Supplement with HPLC-UV to track parent compound depletion. For advanced analysis, employ LC-QTOF-MS to identify transformation products. Contextualize environmental half-lives using EFSA’s furan degradation studies .

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